REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[CH2:12][N+:13]([O-])=[CH:14][CH:10]3[CH2:9][N:8]=[C:7]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1.CC(C)([O-])C.[K+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[CH:12]=[N:13][CH:14]=[C:10]3[CH2:9][N:8]=[C:7]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1 |f:1.2|
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Name
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8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1H-imidazo[1,5-a][1,4]benzodiazepine 2-oxide
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Quantity
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50 mg
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(C(=NCC3N2C[N+](=C3)[O-])C3=C(C=CC=C3)F)C1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
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|
Quantity
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3 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 10 min
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Duration
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10 min
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Type
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CUSTOM
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Details
|
The mixture was evaporated partially
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Type
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CUSTOM
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Details
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the residue was partitioned between methylene chloride and sodium bicarbonate solution
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Type
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CUSTOM
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Details
|
The organic phase was dried
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Type
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CUSTOM
|
Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
Crystallization of the residue from ether yielded product with mp 148°-151° C.
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C=NC3)C3=C(C=CC=C3)F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |